N1-isopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
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Overview
Description
N1-isopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide: is a synthetic organic compound that features a complex structure incorporating an oxalamide core, a tosylpyrrolidine moiety, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-isopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Tosylpyrrolidine Moiety: This step involves the tosylation of pyrrolidine, where pyrrolidine reacts with tosyl chloride in the presence of a base such as triethylamine.
Oxalamide Formation: The oxalamide core is formed by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Coupling Reaction: The final step involves coupling the tosylpyrrolidine moiety with the oxalamide core in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-isopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the tosyl group, using reagents like sodium azide or thiolates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiols.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel polymers or as a precursor for functional materials.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of N1-isopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific bioactive derivative synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
N1-isopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide: can be compared with other oxalamide derivatives and tosylpyrrolidine-containing compounds.
N1-(2-pyridylmethyl)-N2-(2-methyl-1-naphthyl)oxalamide: Another oxalamide derivative with different substituents.
Uniqueness
- The presence of both the tosylpyrrolidine and isopropyl groups in this compound provides unique steric and electronic properties, making it distinct from other similar compounds.
- Its specific structure may offer unique binding properties and reactivity, which can be advantageous in various applications.
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-propan-2-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-12(2)19-17(22)16(21)18-11-14-5-4-10-20(14)25(23,24)15-8-6-13(3)7-9-15/h6-9,12,14H,4-5,10-11H2,1-3H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXRLJTXGWNUPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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